Nsi I Methylation Insensitivity: Complete Cleavage vs. EcoT22I Inhibition on Dam/Dcm-Methylated DNA
Nsi I is fully insensitive to Dam, Dcm, and CpG methylation, whereas its isoschizomer EcoT22I is sensitive to cytosine methylation at the recognition site [1]. This difference is critical when digesting DNA isolated from standard E. coli strains, which natively express Dam and Dcm methyltransferases [2]. The presence of Dcm methylation at the internal cytosine of the ATGCAT site (ATGCmAT) blocks EcoT22I cleavage but permits Nsi I activity at 100% efficiency [1]. This distinction directly impacts experimental success rates when working with plasmid DNA from dam+ dcm+ hosts [2].
| Evidence Dimension | Cleavage activity on DNA containing Dam/Dcm/CpG methylation |
|---|---|
| Target Compound Data | 100% activity; insensitive to Dam, Dcm, and CpG methylation |
| Comparator Or Baseline | EcoT22I: blocked by Dcm methylation (ATGCmAT); blocked by CpG methylation |
| Quantified Difference | Nsi I maintains full activity under conditions where EcoT22I activity is zero |
| Conditions | DNA substrates isolated from dam+ dcm+ E. coli strains or treated with M.SssI CpG methyltransferase |
Why This Matters
This insensitivity eliminates the need for specialized dam- dcm- E. coli strains or time-consuming DNA purification steps, reducing experimental failure rates and procurement complexity.
- [1] REBASE (The Restriction Enzyme Database). NsiI entry: Methylation Sensitivity. View Source
- [2] New England Biolabs. NsiI (NEB #R0127) Methylation Sensitivity Specifications. View Source
